molecular formula C10H16ClNO B7948076 (S)-2-amino-2-(3,5-dimethylphenyl)ethanol hydrochloride

(S)-2-amino-2-(3,5-dimethylphenyl)ethanol hydrochloride

Cat. No.: B7948076
M. Wt: 201.69 g/mol
InChI Key: MQNJYROXNDYVKS-HNCPQSOCSA-N
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Description

(S)-2-amino-2-(3,5-dimethylphenyl)ethanol hydrochloride is a chiral compound with significant applications in various fields of science and industry. This compound is characterized by the presence of an amino group, a hydroxyl group, and a dimethylphenyl group, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-amino-2-(3,5-dimethylphenyl)ethanol hydrochloride typically involves the reduction of the corresponding ketone or aldehyde precursor. One common method is the asymmetric reduction of 3,5-dimethylacetophenone using a chiral catalyst to obtain the desired enantiomer. The reaction conditions often include the use of hydrogen gas and a metal catalyst such as palladium or platinum under controlled temperature and pressure.

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of chiral catalysts and advanced purification techniques such as crystallization and chromatography ensures the production of high-quality this compound.

Chemical Reactions Analysis

Types of Reactions

(S)-2-amino-2-(3,5-dimethylphenyl)ethanol hydrochloride undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.

    Reduction: The amino group can be reduced to form secondary or tertiary amines.

    Substitution: The amino and hydroxyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of 3,5-dimethylbenzaldehyde or 3,5-dimethylacetophenone.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

(S)-2-amino-2-(3,5-dimethylphenyl)ethanol hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for pharmaceutical compounds.

    Industry: Utilized in the production of fine chemicals and as an intermediate in the synthesis of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of (S)-2-amino-2-(3,5-dimethylphenyl)ethanol hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator of enzymatic reactions, depending on its binding affinity and the nature of the target. The presence of the chiral center allows for selective interactions with biological molecules, leading to specific physiological effects.

Comparison with Similar Compounds

Similar Compounds

    ®-2-amino-2-(3,5-dimethylphenyl)ethanol hydrochloride: The enantiomer of the compound with different stereochemistry.

    2-amino-2-(3,5-dimethylphenyl)ethanol: The non-chiral version without the hydrochloride salt.

    3,5-dimethylphenylethylamine: A structurally similar compound with different functional groups.

Uniqueness

(S)-2-amino-2-(3,5-dimethylphenyl)ethanol hydrochloride is unique due to its chiral nature, which allows for enantioselective interactions in biological systems. This property makes it valuable in the synthesis of enantiomerically pure pharmaceuticals and in studies of chiral recognition mechanisms.

Properties

IUPAC Name

(2S)-2-amino-2-(3,5-dimethylphenyl)ethanol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO.ClH/c1-7-3-8(2)5-9(4-7)10(11)6-12;/h3-5,10,12H,6,11H2,1-2H3;1H/t10-;/m1./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQNJYROXNDYVKS-HNCPQSOCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)C(CO)N)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC(=C1)[C@@H](CO)N)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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